

Synthesis of Diethyl Cromoglycate from 2,6-Dihydroxyacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Diethyl cromoglycate*

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This in-depth technical guide details a high-yield, two-step synthesis pathway for **Diethyl Cromoglycate**, a key intermediate in the production of the mast cell stabilizer, Cromolyn Sodium. The synthesis commences from the readily available precursor, 2,6-dihydroxyacetophenone. This document provides comprehensive experimental protocols, quantitative data summaries, and a visual representation of the synthesis pathway to support research and development in medicinal chemistry and drug manufacturing.

Synthesis Pathway Overview

The synthesis of **Diethyl Cromoglycate** from 2,6-dihydroxyacetophenone proceeds via a two-step reaction sequence. The initial step involves a Claisen condensation followed by an intramolecular cyclization to form a chromone intermediate. This is subsequently followed by an etherification reaction to yield the final product. This modern approach offers significantly higher yields compared to older reported methods.^[1]

The overall reaction can be summarized as follows:

- Step 1: Formation of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate. 2,6-Dihydroxyacetophenone reacts with diethyl oxalate in the presence of a base, such as sodium methoxide or sodium ethoxide, in an alcoholic solvent. This reaction forms the key chromone intermediate.^[1]

- Step 2: Synthesis of **Diethyl Cromoglycate**. The intermediate, Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate, is then reacted with either epichlorohydrin or 1,3-dibromo-2-propanol to form **Diethyl Cromoglycate**.[\[1\]](#)

An alternative, lower-yield pathway involves the initial condensation of 2,6-dihydroxyacetophenone with epichlorohydrin or 1,3-dibromo-2-propanol to form 1,3-bis(2-acetyl-3-hydroxyphenoxy)-2-hydroxypropane, which is then cyclized with diethyl oxalate.[\[1\]](#) However, the focus of this guide is the more efficient, two-step process.

Experimental Protocols

The following protocols are derived from established synthetic methods and provide detailed procedures for the synthesis of **Diethyl Cromoglycate**.[\[1\]](#)

Step 1: Synthesis of Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate

Materials:

- 2,6-Dihydroxyacetophenone
- Diethyl oxalate
- Sodium methoxide or Sodium ethoxide
- Absolute Ethanol

Procedure:

- To a reaction vessel equipped with a stirrer and a thermometer, add 2,6-dihydroxyacetophenone, diethyl oxalate, sodium methoxide (or sodium ethoxide), and absolute ethanol.
- Heat the reaction mixture with stirring. The reaction temperature is typically maintained between 65°C and 80°C.
- Continue the reaction for a period of 6 to 10 hours.

- After the reaction is complete, evaporate the solvent and any excess diethyl oxalate under reduced pressure to obtain the crude Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate.

Step 2: Synthesis of Diethyl Cromoglycate

Materials:

- Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate (from Step 1)
- Epichlorohydrin or 1,3-Dibromo-2-propanol
- Isopropanol
- Dichloromethane
- Ethyl acetate

Procedure:

- To the crude Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate obtained from the previous step, add isopropanol and either epichlorohydrin or 1,3-dibromo-2-propanol.
- Heat the reaction mixture with stirring. The reaction temperature is typically maintained between 75°C and 100°C.
- Continue the reaction for a period of 4 to 10 hours.
- Upon completion, the crude **Diethyl Cromoglycate** is obtained.
- Recrystallize the crude product from a mixture of dichloromethane and ethyl acetate to yield the pure **Diethyl Cromoglycate**.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported examples of the synthesis, providing a clear comparison of reaction conditions and yields.

Table 1: Reagents and Conditions for Step 1

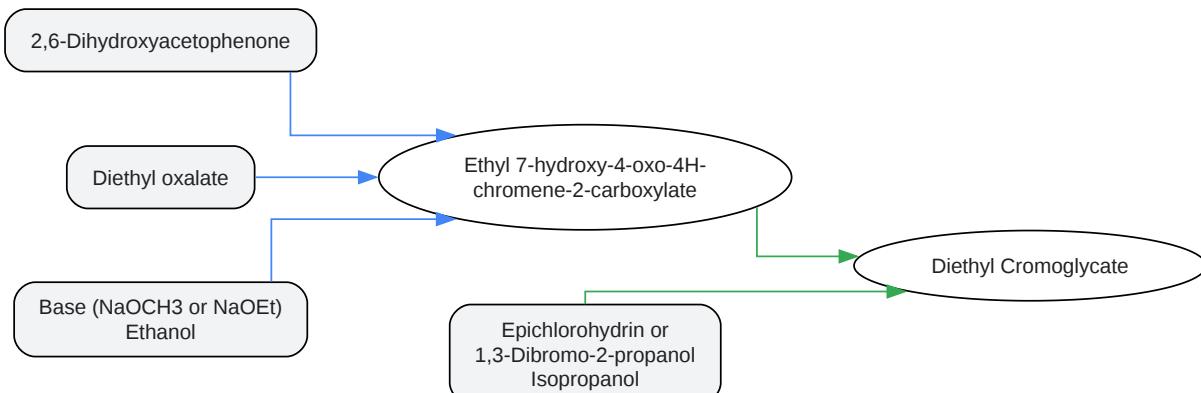
Example	2,6-Dihydroxy acetophenone (mol)	Diethyl oxalate (mol)	Base (mol)	Solvent	Temperature (°C)	Time (h)
1[1]	0.5	1.0	0.74 (Sodium methoxide)	Absolute Ethanol	65	6
2[1]	0.5	1.0	0.5 (Sodium ethoxide), 0.37 (Sodium methoxide)	Absolute Ethanol	75	6
3[1]	0.5	2.05	1.5 (Sodium ethoxide)	Absolute Ethanol	80	6
4[1]	0.5	2.05	1.0 (Sodium ethoxide), 0.19 (Sodium methoxide)	Absolute Ethanol	80	6
5[1]	0.5	0.5	1.5 (Sodium ethoxide)	Absolute Ethanol	60	10

Table 2: Reagents, Conditions, and Yields for Step 2

Example	Linker Reagent (mol)	Solvent	Temperature (°C)	Time (h)	Yield of Diethyl Cromoglycate (%)
1[1]	Epichlorohydrin (Not specified)	Isopropanol	75	6	84.4
2[1]	Epichlorohydrin (0.54)	Isopropanol	75	6	85.4
3[1]	1,3-Dibromo-2-propanol (0.20)	Isopropanol	100	4	53.8
4[1]	1,3-Dibromo-2-propanol (0.92)	Isopropanol	100	10	85.1
5[1]	1,3-Dibromo-2-propanol (0.25)	Isopropanol	100	4	71.5

Synthesis Pathway Visualization

The following diagram illustrates the logical flow of the synthesis pathway from the starting material to the final product.



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Caption: Synthesis pathway of **Diethyl Cromoglycate**.

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References

- 1. CN112375058A - Preparation method of diethyl cromoglycate and sodium cromoglycate - Google Patents [patents.google.com]
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